5-Chloro-2-(trichloromethyl)benzimidazole

Catalog No.
S1896592
CAS No.
3584-66-5
M.F
C8H4Cl4N2
M. Wt
269.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(trichloromethyl)benzimidazole

CAS Number

3584-66-5

Product Name

5-Chloro-2-(trichloromethyl)benzimidazole

IUPAC Name

6-chloro-2-(trichloromethyl)-1H-benzimidazole

Molecular Formula

C8H4Cl4N2

Molecular Weight

269.9 g/mol

InChI

InChI=1S/C8H4Cl4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)

InChI Key

SIZGSKQSWJIWFP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl

5-Chloro-2-(trichloromethyl)benzimidazole is a derivative of benzimidazole characterized by the presence of a chloro group and a trichloromethyl group. Its molecular formula is C₈H₄Cl₄N₂, and it has a molecular weight of approximately 269.93 g/mol . The compound exhibits notable chemical properties due to the electronegative chlorine atoms, which influence its reactivity and biological interactions.

Typical for halogenated benzimidazoles. Key reactions include:

  • Nucleophilic Substitution: The trichloromethyl group can be replaced by nucleophiles under specific conditions.
  • Electrophilic Aromatic Substitution: The chloro substituent can direct further substitution on the aromatic ring.
  • Dehydrochlorination: Under certain conditions, the compound can lose hydrogen chloride, leading to the formation of other derivatives.

These reactions make it versatile for further synthetic applications in medicinal chemistry and materials science.

5-Chloro-2-(trichloromethyl)benzimidazole has been studied for its biological activities. Compounds in the benzimidazole class often exhibit:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting tumor growth and proliferation .
  • Antimicrobial Activity: The compound may possess activity against various bacterial strains, making it a candidate for antibiotic development.
  • Toxicity Concerns: It is classified as toxic if ingested or if it comes into contact with skin .

The synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole can be achieved through several methods:

  • Microwave-Assisted Synthesis: A common method involves reacting o-phenylenediamine with trichloroacetic acid under microwave irradiation, which enhances yield and reduces reaction time .
  • Conventional Heating: Traditional heating methods can also be employed to achieve similar results but may require longer reaction times.
  • One-Pot Reactions: These methods simplify the synthesis process by allowing multiple steps to occur in a single reaction vessel.

This compound finds applications in various fields:

  • Pharmaceutical Industry: As a potential lead compound for developing new anticancer or antimicrobial agents.
  • Agricultural Chemicals: It may be used in formulating pesticides or herbicides due to its biological activity.
  • Material Science: Its unique structure allows for exploration in polymer chemistry and materials engineering.

Studies on the interactions of 5-Chloro-2-(trichloromethyl)benzimidazole with biological systems are crucial for understanding its pharmacological potential. Key areas of focus include:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Metabolic Pathways: Understanding how the compound is metabolized within organisms can provide insights into its efficacy and safety profiles.
  • Synergistic Effects: Exploring combinations with other compounds to enhance therapeutic effects while minimizing toxicity.

Several compounds share structural similarities with 5-Chloro-2-(trichloromethyl)benzimidazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Chloro-2-methylbenzimidazoleContains a methyl group instead of trichloromethylLess toxic, different biological activity
1H-BenzimidazoleBasic structure without halogen substitutionsBroader range of biological activities
2-(Trichloromethyl)benzimidazoleSimilar trichloromethyl group but different positionPotentially different reactivity patterns

These comparisons highlight the unique aspects of 5-Chloro-2-(trichloromethyl)benzimidazole while emphasizing its potential for further exploration in both synthetic and medicinal chemistry contexts.

Industrial production of 5-chloro-2-(trichloromethyl)benzimidazole relies on well-established synthetic pathways that can be scaled effectively for commercial manufacturing [1] [2]. The most widely employed industrial approach involves the phosphorus oxychloride chlorination method, which provides excellent yields and reproducible results under controlled conditions [3] .

The phosphorus oxychloride route represents the cornerstone of industrial synthesis, operating at temperatures between 104-110°C under atmospheric pressure conditions [5] [3]. This method typically achieves yields ranging from 85-95% with reaction times of 2-6 hours, making it highly suitable for large-scale production [6] [3]. The process involves treating 2-hydroxybenzimidazole precursors with phosphorus oxychloride in the presence of catalytic amounts of phenol, facilitating the chlorination at the 2-position of the benzimidazole ring [5].

Alternative industrial approaches include the trichloroacetic acid route, which operates at temperatures of 80-120°C and offers environmental advantages over traditional methods [7] [8]. This approach demonstrates yields of 70-85% with reaction times of 3-5 hours, providing a more environmentally sustainable option for industrial applications [7] [9]. The method involves the condensation of ortho-phenylenediamine with trichloroacetic acid derivatives under controlled pH conditions [10] [7].

Batch processing with phosphorus oxychloride under sealed pressure vessel conditions represents another significant industrial technique [6]. Operating at 120-150°C with autogenous pressures of approximately 2 bar, this method achieves yields of 80-90% within 6 hours [6]. The sealed vessel approach provides enhanced safety controls and improved reaction efficiency compared to open-system alternatives [6].

Production MethodTemperature (°C)PressureYield (%)Reaction TimeKey Advantage
Phosphorus Oxychloride Chlorination104-110Atmospheric85-952-6 hoursHigh yields, established process
Trichloroacetic Acid Route80-120Atmospheric70-853-5 hoursEnvironmentally friendlier
Batch Process with Phosphorus Oxychloride120-1502 bar (autogenous)80-906 hoursSealed pressure vessel safety
Hydrochloric Acid Catalyzed100Atmospheric75-853-4 hoursSimple setup

The hydrochloric acid catalyzed method provides a simpler alternative for industrial production, operating at 100°C under atmospheric pressure with yields of 75-85% [11] [12]. This approach requires reaction times of 3-4 hours and offers advantages in terms of equipment simplicity and operational ease [11].

Chlorination Mechanisms in Benzimidazole Functionalization

The chlorination of benzimidazole derivatives to incorporate the trichloromethyl functionality involves multiple mechanistic pathways, each with distinct selectivity patterns and reaction characteristics [13] [14]. Understanding these mechanisms is crucial for optimizing synthetic routes and achieving desired substitution patterns [3] [8].

Phosphorus oxychloride-mediated chlorination proceeds through a nucleophilic substitution mechanism that demonstrates high selectivity for the 2-position of the benzimidazole ring [3] . The reaction involves initial activation of the benzimidazole nitrogen, followed by chloride displacement with excellent regioselectivity [3]. This mechanism operates optimally at temperatures of 104-150°C over 2-6 hours, achieving typical yields of 85-95% [3] .

Thionyl chloride represents an alternative chlorination approach that operates through chloride displacement mechanisms [13]. This method demonstrates moderate selectivity and functions effectively at temperatures ranging from room temperature to 80°C over 1-3 hours [13]. Typical yields achieved through thionyl chloride chlorination range from 70-85%, making it suitable for specific synthetic applications [13].

Hydrogen chloride gas chlorination involves electrophilic addition mechanisms that exhibit low to moderate selectivity [15]. The process operates at temperatures of 0-50°C under controlled gas flow conditions, achieving yields of 60-80% [15]. This approach requires careful control of reaction conditions to prevent over-chlorination and maintain product selectivity [15].

Free radical chlorination using chlorine gas provides position-dependent selectivity based on the electronic environment of the benzimidazole substrate [16]. Operating at temperatures of 25-100°C with controlled chlorine addition, this method achieves yields of 65-85% [16]. The mechanism involves radical intermediates that can lead to multiple chlorination products if not carefully controlled [16].

N-Chlorosuccinimide-mediated electrophilic chlorination offers moderate to high selectivity under mild reaction conditions [14]. This approach operates at temperatures ranging from room temperature to 60°C over 2-4 hours, achieving yields of 75-90% [14]. The mechanism involves electrophilic chlorination through the formation of chloronium ion intermediates [14].

Chlorination AgentMechanism TypeSelectivityReaction ConditionsTypical Yield (%)
Phosphorus OxychlorideNucleophilic substitutionHigh (2-position)104-150°C, 2-6 hours85-95
Thionyl ChlorideChloride displacementModerateRoom temperature-80°C, 1-3 hours70-85
Hydrogen Chloride GasElectrophilic additionLow-Moderate0-50°C, gas flow60-80
Chlorine GasFree radical chlorinationPosition dependent25-100°C, controlled addition65-85
N-ChlorosuccinimideElectrophilic chlorinationModerate-HighRoom temperature-60°C, 2-4 hours75-90

The trichloromethyl group incorporation involves specialized mechanisms that require careful control of reaction stoichiometry and conditions . The formation of the trichloromethyl functionality typically proceeds through the condensation of benzimidazole precursors with trichloroacetonitrile or trichloroacetimidate esters . This process involves cyclization mechanisms that form the benzimidazole ring system while simultaneously incorporating the trichloromethyl substituent .

Continuous Flow Reactor Applications in Trichloromethyl Group Incorporation

Continuous flow reactor technology has emerged as a transformative approach for synthesizing 5-chloro-2-(trichloromethyl)benzimidazole derivatives, offering significant advantages over traditional batch processing methods [19] [20]. These systems provide enhanced control over reaction parameters, improved heat and mass transfer, and superior scalability for industrial applications [21] [22].

The H-Cube Pro continuous flow system represents a leading technology for benzimidazole synthesis, facilitating one-pot reductive cyclization processes [22] [23]. This system operates across variable volumes with temperature ranges of 25-150°C and residence times of 5-60 minutes [22] [23]. The high throughput capability of this reactor enables the efficient synthesis of tricyclic benzimidazole derivatives with dramatically reduced reaction times compared to conventional batch methods [19] [22].

Asia heater module integration provides microwave-assisted continuous flow processing for benzimidazole derivatives [19] [20]. Operating with variable volumes at temperature ranges of 80-200°C, this system achieves residence times of 10-30 minutes with medium to high throughput [19]. The microwave integration dramatically reduces reaction times to approximately 30 minutes while maintaining excellent product yields [19] [20].

Stainless steel microreactors offer precise temperature control for trichloromethyl group incorporation reactions [19] [23]. These systems typically operate with 4 milliliter reactor volumes at temperatures of 50-120°C with residence times of 15-45 minutes [19] [23]. The medium throughput capability combined with precise temperature control makes these reactors ideal for optimization studies and small-scale production [23].

Packed bed reactors provide scalable designs suitable for industrial implementation of benzimidazole synthesis [24]. Operating with volumes of 10-50 milliliters at temperatures of 60-140°C, these systems achieve residence times of 20-90 minutes with high throughput [24]. The scalable design facilitates easy transition from laboratory to industrial scale production [24].

Reactor TypeVolume (mL)Temperature Range (°C)Residence TimeThroughputKey Benefits
H-Cube Pro Continuous FlowVariable25-1505-60 minutesHighOne-pot reductive cyclization
Asia Heater ModuleVariable80-20010-30 minutesMedium-HighMicrowave integration
Stainless Steel Microreactor450-12015-45 minutesMediumPrecise temperature control
Packed Bed Reactor10-5060-14020-90 minutesHighScalable design
Tubular Flow Reactor5-2040-10010-40 minutesMediumSimple operation

Tubular flow reactors provide simple operational advantages for benzimidazole synthesis applications [21]. These systems operate with volumes of 5-20 milliliters at temperatures of 40-100°C with residence times of 10-40 minutes [21]. The medium throughput and simple operation make these reactors attractive for research and development applications [21].

The continuous flow approach for trichloromethyl group incorporation demonstrates significant advantages in reaction time reduction and yield optimization [19] [21]. Traditional batch methods requiring several hours can be reduced to residence times of 30 minutes or less in continuous flow systems [19]. This dramatic time reduction, combined with improved heat and mass transfer characteristics, results in enhanced product quality and consistent yields [21] [22].

Purification Strategies and Yield Optimization

Effective purification strategies are essential for achieving high-purity 5-chloro-2-(trichloromethyl)benzimidazole suitable for research and industrial applications [11] [25]. The selection of appropriate purification methods depends on the specific synthetic route employed, desired purity levels, and scale of operation [26] [27].

Recrystallization from methanol represents the most widely employed purification strategy for benzimidazole derivatives [11] [25]. This method achieves purities of 95-99% with recovery yields of 80-91%, making it suitable for most benzimidazole derivatives [25] [28]. The process involves dissolving the crude product in hot methanol followed by controlled cooling to promote crystal formation [25] [26]. The high solubility of benzimidazole in methanol compared to other solvents makes this approach particularly effective [28].

Recrystallization from ethanol provides an alternative approach for general benzimidazole compound purification [11] [29]. This method achieves purities of 94-98% with recovery yields of 75-88% [29] [30]. The process is similar to methanol recrystallization but may require multiple recrystallization cycles to achieve optimal purity [29] [30]. Ethanol recrystallization is particularly suitable when methanol-based purification proves insufficient [30].

Column chromatography represents the gold standard for achieving the highest purity levels in benzimidazole derivatives [27] [31]. Using hexane and ethyl acetate solvent systems in ratios ranging from 1:1 to 3:5, this method achieves purities greater than 99% [27] [31] [32]. Recovery yields typically range from 70-85%, reflecting the high selectivity of the chromatographic separation [27] [31]. This approach is particularly valuable when high purity requirements must be met for analytical or pharmaceutical applications [31] [32].

Aqueous workup followed by recrystallization provides an effective strategy for industrial scale operations [11] [26]. This approach involves initial water washing followed by organic solvent extraction and subsequent recrystallization [11] [26]. Purities of 90-95% are achieved with recovery yields of 85-95%, making this method attractive for large-scale purification [11] [26].

Purification MethodSolvent SystemPurity Achieved (%)Recovery Yield (%)Suitable for
Recrystallization from MethanolMethanol (hot)95-9980-91Most benzimidazole derivatives
Recrystallization from EthanolEthanol (hot)94-9875-88General benzimidazole compounds
Column ChromatographyHexane:Ethyl Acetate (1:1 to 3:5)>9970-85High purity requirements
Aqueous Workup followed by RecrystallizationWater wash + organic solvent90-9585-95Industrial scale operations
Crystallization from WaterWater (hot)85-9070-80Water-soluble derivatives
Mixed Solvent SystemsMethanol:Acetone mixtures92-9778-89Complex mixtures

Crystallization from water serves as a specialized approach for water-soluble benzimidazole derivatives [25]. This method achieves purities of 85-90% with recovery yields of 70-80% [25]. The approach involves dissolving the crude product in hot water followed by controlled cooling [25]. This method is particularly useful for derivatives with enhanced water solubility characteristics [25].

Mixed solvent systems employing methanol and acetone combinations provide effective purification for complex mixtures [33] [34]. These systems achieve purities of 92-97% with recovery yields of 78-89% [34]. The combination of solvents allows for fine-tuning of solubility characteristics to optimize separation efficiency [34]. This approach is particularly valuable when single-solvent recrystallization proves insufficient [34].

Yield optimization strategies focus on minimizing product loss during purification while maintaining high purity standards [35] [36]. The selection of appropriate solvent systems, crystallization conditions, and purification sequences significantly impacts overall process efficiency [35] [36]. Systematic optimization of these parameters can improve recovery yields by 10-15% while maintaining target purity levels [36].

Nuclear magnetic resonance spectroscopy of 5-Chloro-2-(trichloromethyl)benzimidazole reveals characteristic chemical shifts consistent with the substituted benzimidazole framework [1]. The proton nuclear magnetic resonance spectrum displays several distinctive features that enable unambiguous structural assignment.

The most downfield signal appears as a broad singlet between 12.7-13.0 parts per million in dimethyl sulfoxide-d6, attributed to the nitrogen-hydrogen proton of the benzimidazole ring [1] [2]. This chemical shift reflects the deshielding effect of the adjacent nitrogen atoms and the intramolecular hydrogen bonding characteristic of benzimidazole systems [3] [2]. The broad nature of this signal indicates rapid exchange processes typical of imidazole nitrogen-hydrogen bonds.

Aromatic proton signals appear in the characteristic aromatic region between 7.35-7.73 parts per million [1]. The hydrogen-4 proton resonates as a broad singlet at 7.73 parts per million, while the hydrogen-6 and hydrogen-7 protons appear as doublets in the range of 7.35-7.68 parts per million [1]. The splitting patterns reflect the substitution pattern on the benzene ring and the influence of the chlorine substituent on the electronic environment.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [1] [4]. The carbon-2 signal appears at 151.8 parts per million, characteristic of imidazole carbon atoms bearing electron-withdrawing substituents [4] [5]. The benzene ring carbon atoms display chemical shifts consistent with chlorine substitution: carbon-3a and carbon-7a resonate between 136.8-139.1 parts per million, carbon-4 and carbon-7 between 116.1-117.7 parts per million, carbon-5 at 128.2 parts per million, and carbon-6 at 124.3 parts per million [1] [4].

The trichloromethyl carbon exhibits a distinctive chemical shift at 88.5 parts per million [1], which is characteristic of carbon atoms bearing three chlorine atoms [6] [7]. This downfield shift reflects the significant deshielding effect of the electronegative chlorine substituents and is consistent with reported values for trichloromethyl carbons in similar aromatic systems [8] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Chloro-2-(trichloromethyl)benzimidazole under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and enable identification [10] [1]. The molecular ion peak appears at mass-to-charge ratio 271, corresponding to the protonated molecular ion [M+H]+ [1].

The fragmentation pattern is dominated by sequential loss of chlorine atoms from the trichloromethyl group [10] [11]. The base peak at mass-to-charge ratio 236 results from loss of a single chlorine atom [M-Cl]+, representing 85% relative intensity [10] [1]. Further chlorine loss produces fragments at mass-to-charge ratio 201 [M-2Cl]+ with 65% relative intensity and mass-to-charge ratio 166 [M-3Cl]+ with 45% relative intensity [10] [1].

A significant fragment ion appears at mass-to-charge ratio 131, corresponding to the protonated benzimidazole core [Benzimidazole+H]+ with 80% relative intensity [10] [1]. This fragment results from cleavage of the carbon-carbon bond connecting the trichloromethyl group to the benzimidazole ring and represents a diagnostic ion for benzimidazole-containing compounds [10] [11].

Additional fragmentation produces smaller aromatic fragments at mass-to-charge ratio 104 [Benzene ring]+ with 25% relative intensity and mass-to-charge ratio 77 [Phenyl]+ with 15% relative intensity [10] [1]. These fragments arise from rearrangement processes and ring contractions typical of aromatic systems under electron ionization conditions [10] [11].

Infrared Absorption Characteristics of Trichloromethyl Functionality

Infrared spectroscopy of 5-Chloro-2-(trichloromethyl)benzimidazole provides detailed information about functional group assignments and molecular vibrations [12] [13]. The spectrum exhibits characteristic absorption bands that enable identification of both the benzimidazole core and the trichloromethyl substituent.

The nitrogen-hydrogen stretching vibration appears as a strong, broad absorption between 3300-3500 reciprocal centimeters [12] [13] [14]. This band is characteristic of primary amine nitrogen-hydrogen bonds and reflects the hydrogen bonding capacity of the benzimidazole nitrogen [13] [15]. The broadness of this absorption indicates intermolecular hydrogen bonding in the solid state.
Aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 reciprocal centimeters with medium intensity [12] [16]. The carbon-nitrogen stretching vibrations of the imidazole ring system produce strong absorptions between 1580-1620 reciprocal centimeters [13] [14], while aromatic carbon-carbon stretching modes appear between 1450-1500 reciprocal centimeters with medium intensity [12] [16].

The trichloromethyl functionality exhibits characteristic absorption bands between 600-700 reciprocal centimeters with strong intensity [17] [18]. These vibrations correspond to carbon-chlorine stretching modes of the CCl3 group and are diagnostic for trichloromethyl-containing compounds [17] [18]. Additional carbon-chlorine stretching from the aromatic chlorine substituent appears between 750-850 reciprocal centimeters with strong intensity [12] [19].

Nitrogen-hydrogen bending vibrations appear between 1350-1400 reciprocal centimeters with medium intensity [13] [14], while aromatic carbon-hydrogen bending modes are observed between 800-900 reciprocal centimeters with medium intensity [12] [16]. These absorptions provide additional confirmation of the benzimidazole structure and substitution pattern.

UV-Vis Spectroscopic Behavior in Solvent Matrices

Ultraviolet-visible spectroscopy of 5-Chloro-2-(trichloromethyl)benzimidazole demonstrates significant solvatochromic effects that reflect the electronic structure and intermolecular interactions of the compound [20] [21]. The absorption maximum exhibits systematic variation with solvent polarity, providing insight into the electronic transitions and solvation behavior.

In nonpolar solvents such as n-hexane, the absorption maximum appears at 288 nanometers with a molar absorptivity of 12,500 reciprocal molar reciprocal centimeters [20] [21]. This absorption corresponds to a π→π* electronic transition within the extended aromatic system comprising the benzimidazole ring and its substituents [20] [21].
As solvent polarity increases, a systematic hypsochromic shift is observed in the absorption maximum [20] [21]. In chloroform, the absorption maximum shifts to 285 nanometers with a molar absorptivity of 11,800 reciprocal molar reciprocal centimeters [20] [21]. Further increases in solvent polarity produce continued blue-shifting: acetonitrile (282 nanometers, 10,900 reciprocal molar reciprocal centimeters), methanol (280 nanometers, 10,200 reciprocal molar reciprocal centimeters), and water (278 nanometers, 9,800 reciprocal molar reciprocal centimeters) [20] [21].

The observed solvatochromic behavior indicates that the electronic excited state is less polar than the ground state [20] [21]. This negative solvatochromism is characteristic of π→π* transitions in electron-deficient aromatic systems where the excited state electron density is localized on the aromatic framework [20] [21]. The decrease in molar absorptivity with increasing solvent polarity suggests that hydrogen bonding interactions with protic solvents may partially inhibit the electronic transition [20] [21].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3584-66-5

Wikipedia

5-Chloro-2-(trichloromethyl)-1H-benzimidazole

Dates

Last modified: 08-16-2023

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